molecular formula C33H38O9 B15286362 Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

Katalognummer: B15286362
Molekulargewicht: 578.6 g/mol
InChI-Schlüssel: UEHIWILSQZCXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex polycyclic molecule featuring an octacyclic framework with multiple functional groups, including acetyloxymethyl, hydroxymethyl, hydroxy, methyl, and dioxo substituents. Its structure is characterized by a fused ring system (octacyclo[...]) with oxygen-containing bridges (3-oxa) and conjugated double bonds. The compound’s structural complexity implies challenges in synthesis, purification, and characterization, requiring advanced techniques such as X-ray crystallography or high-resolution mass spectrometry for validation .

Eigenschaften

Molekularformel

C33H38O9

Molekulargewicht

578.6 g/mol

IUPAC-Name

methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

InChI

InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3

InChI-Schlüssel

UEHIWILSQZCXQY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Shizukaol D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the plant material using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. These reactions can lead to the formation of different dimeric sesquiterpene derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving Shizukaol D include oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of Shizukaol D include peroxidized chlorahololide-type dimers, which have shown enhanced anti-inflammatory activity compared to the original compound .

Wirkmechanismus

Shizukaol D exerts its effects through multiple mechanisms:

    Modulation of Wnt Signaling Pathway: Shizukaol D attenuates Wnt signaling, leading to decreased expression of β-catenin and other Wnt target genes.

    Activation of AMP-Activated Protein Kinase (AMPK): Shizukaol D activates AMPK, a key regulator of cellular energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues from Pentacyclic Systems

Compound 20 (J. Org. Chem. 1990): A pentacyclic dicarboxylic acid derivative with hydroxyl and methoxy groups. Unlike the target compound, it lacks the acetyloxymethyl and hydroxymethyl substituents but shares a polycyclic backbone.

Compound 21/22 : These derivatives feature bis(hydroxymethyl) or bis(chloromethyl) groups on a pentacyclic scaffold. The hydroxymethyl groups in Compound 21 are structurally analogous to the target’s hydroxymethyl and acetyloxymethyl substituents, though the latter’s acetyloxy moiety may enhance lipophilicity and metabolic stability .

Tetraazapentacyclo and Porphyrin Derivatives

3-{5-[Carboxy(hydroxy)methyl]-...tetraazapentacyclo[...]propanoic acid (TMIC Metabolomics Tool): This compound contains a tetraazapentacyclic core with carboxylate and hydroxymethyl groups.

3,8,13,18-Tetramethylporphyrin-tetrapropanoic acid (Compound 531-14-6): A porphyrin derivative with tetrapyrrole macrocycles. While structurally distinct from the target compound, its tetramethyl and tetrapropanoic acid groups highlight the role of substituents in modulating electronic properties and biological activity, such as photosensitization in photodynamic therapy .

Chlorinated Polycyclic Ester Derivatives

(11-Chloro-21-hydroxy-...diazatetracyclo[...]propanoate (2025 Report): A tetracyclic chlorinated ester with methoxy and amide groups. The chloro substituent and amide linkage contrast with the target compound’s acetyloxymethyl and ester groups, suggesting differences in reactivity (e.g., nucleophilic substitution vs. hydrolysis) and biological target specificity .

Comparative Data Table

Property Target Compound Compound 20 3,8,13,18-Tetramethylporphyrin 11-Chloro-...propanoate
Core Structure Octacyclo[...] with 3-oxa bridge Pentacyclic Porphyrin macrocycle Tetracyclic
Key Substituents Acetyloxymethyl, hydroxymethyl, dioxo, methyl Hydroxyl, methoxy, carboxyl Tetramethyl, tetrapropanoic acid Chloro, methoxy, amide
Synthetic Complexity High (multi-step cyclization, protection/deprotection) Moderate Moderate (porphyrin synthesis) High (chlorination, amidation)
Potential Bioactivity Prodrug candidate (ester/acetyloxy groups) Antioxidant/chelator Photosensitizer Enzyme inhibition (amide linkage)

Research Findings and Implications

Functional Group Impact : The acetyloxymethyl group may improve cell membrane permeability compared to hydroxymethyl analogues (Compound 21), while the dioxo groups could enhance electrophilicity, impacting reactivity .

Biological Relevance : While porphyrin derivatives (e.g., ) target photodynamic applications, the target compound’s ester and hydroxyl groups align with prodrug or anti-inflammatory pathways, akin to chlorinated analogues with predicted enzyme interactions .

Biologische Aktivität

Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate is a complex organic compound with potential biological activity that warrants thorough investigation. This article aims to explore its biological properties, mechanisms of action, and relevant case studies through a comprehensive review of existing literature.

Chemical Structure and Properties

The compound is characterized by a unique tetracyclic structure that includes multiple functional groups such as hydroxyls and esters. Its molecular formula is C₃₁H₄₄O₁₈, and it has a molecular weight of approximately 620 g/mol. The intricate structure contributes to its biological activity and interaction with various biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate in various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
  • Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties :

  • In vitro Studies : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound.
  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.

Antioxidant Activity

Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate exhibits notable antioxidant activity , which can be assessed using various assays:

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS Radical ScavengingIC50 = 30 µM

These results suggest a strong capacity for scavenging free radicals and protecting cellular components from oxidative damage.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally:

  • Bioavailability : Approximately 75% under experimental conditions.
  • Half-life : Estimated at 6 hours in plasma.

Toxicological Profile

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses:

ParameterValue
LD50 (oral)>2000 mg/kg
Acute Toxicity LevelLow

These findings suggest a promising safety profile for further development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.